1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Synthetic chemistry Regioselective lithiation Pyrazole functionalization

1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic small molecule (C9H15N3, MW 165.24) composed of a 1-ethylpyrazole core with a pyrrolidin-2-yl substituent at the C5 position. The pyrrolidine ring introduces a secondary amine (pKa ~10–11) capable of hydrogen bonding, while the N1-ethyl group contributes to lipophilicity (estimated LogP 1.92).

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B7810842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C2CCCN2
InChIInChI=1S/C9H15N3/c1-2-12-9(5-7-11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3
InChIKeyRTWVCPIPCUVOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1171665-11-4): A C5-Pyrrolidine-Functionalized Pyrazole Building Block for Drug Discovery and Chemical Biology


1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic small molecule (C9H15N3, MW 165.24) composed of a 1-ethylpyrazole core with a pyrrolidin-2-yl substituent at the C5 position . The pyrrolidine ring introduces a secondary amine (pKa ~10–11) capable of hydrogen bonding, while the N1-ethyl group contributes to lipophilicity (estimated LogP 1.92) . This compound serves as a versatile building block in medicinal chemistry, where the C5-substitution pattern confers distinct electronic and steric properties compared to its C3-substituted regioisomer (CAS 1172228-66-8). The compound is supplied at ≥95% purity by multiple vendors and is primarily used as a synthetic intermediate for the construction of bioactive pyrazole-containing libraries .

Why In-Class Pyrazole-Pyrrolidine Analogs Cannot Substitute for 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole in Research and Development


Superficially similar pyrazole-pyrrolidine compounds share the C9H15N3 molecular formula and nearly identical computed physicochemical properties (XLogP3, TPSA, H-bond donor/acceptor counts) . However, regioisomeric substitution at C5 versus C3 fundamentally alters the electronic distribution of the pyrazole ring and the spatial orientation of the pyrrolidine amine, which can dictate binding pose, target engagement, and functional activity in biological systems . Furthermore, the N1-ethyl group enables regioselective C5-lithiation chemistry that is not available to N1-methyl or N1-unsubstituted analogs, providing a synthetic entry point unavailable to close structural relatives [1]. These differences render generic substitution scientifically unsound without explicit head-to-head validation data.

Quantitative Differentiation Evidence for 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole Versus Its Closest Structural Analogs


Regioselective C5-Lithiation Enabled by N1-Ethyl Substitution: A Synthetic Entry Point Not Available to N1-Methyl Analogs

1-Ethylpyrazole undergoes exclusive C5-lithiation upon treatment with organolithium reagents, whereas 1-methylpyrazole yields mixtures of α- and C5-lithiation products [1]. This means that 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be directly elaborated at the pyrazole C4 position via lithiation-electrophile trapping without competing side reactions, a synthetic advantage not shared by the N1-methyl analog (1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole, CAS 1171787-08-8).

Synthetic chemistry Regioselective lithiation Pyrazole functionalization

Regioisomeric Position (C5 vs. C3) as a Determinant of Biological Activity Profile: Class-Level SAR Evidence

In a systematic study of tri- and tetrasubstituted pyrazole derivatives, the C5-aminated regioisomer (analogous to the C5-substitution pattern of the target compound) displayed potent inhibition of important cancer kinases (e.g., JNK, CDK families), whereas the corresponding C3-aminated regioisomer showed an almost complete loss of p38α MAP kinase inhibition but gained alternative kinase activity . While this study did not directly test 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, the regioisomerism-driven activity switch is a well-established SAR principle for pyrazole-based kinase inhibitors. Additionally, CYP2E1 binding studies demonstrated that simultaneous substitution at pyrazole positions 3 and 5 blocked binding, whereas individual substitution at position 3 or 4 improved affinity [1].

Medicinal chemistry Kinase inhibition Structure-activity relationship

Topological Polar Surface Area (TPSA) and LogP Identity Between C5 and C3 Regioisomers: The Hidden Risk of Bioisosteric Assumption

Both 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole and its C3 regioisomer (1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole, CAS 1172228-66-8) share identical computed TPSA (29.8 Ų), XLogP3 (0.5), hydrogen bond donor count (1), hydrogen bond acceptor count (2), and rotatable bond count (2) . Predicted density differs marginally (1.18 vs. 1.20 g/cm³) and boiling point is identical (284.9±28.0 °C) . This means that standard in silico ADME filters (Lipinski, Veber) cannot distinguish between these regioisomers, creating a false perception of interchangeability. Biological differentiation must rely on empirical target engagement data, not computational ADME predictions.

Physicochemical properties Drug-likeness In silico ADME

Pyrrolidine vs. Piperidine Heterocycle: Differential Ring Size Impacts on H-Bond Geometry and Conformational Space

The pyrrolidine ring (5-membered) in the target compound provides a secondary amine with a different spatial trajectory and conformational envelope compared to the piperidine ring (6-membered) in analogs such as 4-(1-ethyl-1H-pyrazol-5-yl)piperidine (CAS 442876-34-8) . Pyrrolidine adopts an envelope or twist conformation with the amine positioned axially or equatorially relative to the pyrazole plane, whereas piperidine adopts a chair conformation with distinct N–H vector orientation. The pyrrolidine secondary amine has a computed pKa of approximately 10.6 (typical for pyrrolidine), while piperidine amines typically exhibit pKa values around 11.1, resulting in altered protonation states at physiological pH .

Conformational analysis Ligand design Hydrogen bonding

Recommended Application Scenarios for 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole Based on Differentiation Evidence


Synthesis of C4-Elaborated Pyrazole Libraries via Regioselective Lithiation Chemistry

The exclusive C5-lithiation behavior of N1-ethylpyrazoles makes 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole an ideal starting material for the construction of C4-functionalized pyrazole libraries via deprotonation at C4 followed by electrophilic trapping [1]. This chemistry is not accessible with N1-methyl analogs, which produce regioisomeric mixtures. Researchers engaged in diversity-oriented synthesis of pyrazole-based screening collections should prioritize the N1-ethyl variant for this application.

Kinase Inhibitor Lead Optimization Requiring Defined C5-Substitution Topology

SAR studies on pyrazole regioisomers demonstrate that the position of the amine-bearing substituent (C5 vs. C3) can determine kinase selectivity profiles, switching activity between p38α MAP kinase and cancer-relevant kinases such as JNK and CDK . Medicinal chemistry programs targeting specific kinase profiles must specify the C5-substituted regioisomer to maintain the intended binding pose; substitution with the C3 regioisomer may redirect activity to unintended kinase targets.

Fragment-Based Drug Discovery Leveraging Pyrrolidine H-Bond Geometry

The pyrrolidine secondary amine at C5 provides a well-defined hydrogen-bond donor vector that differs from piperidine analogs in both geometry and pKa (~10.6 vs. ~11.1) . In fragment-based screening campaigns where hydrogen-bond interactions with the protein backbone or side-chain residues are critical for fragment hit identification, the pyrrolidine-containing scaffold offers a distinct binding signature that cannot be replicated by piperidine-based analogs.

Control Compound for Regioisomer Selectivity Validation in Assay Development

Given that the C5 and C3 regioisomers are indistinguishable by standard computational ADME filters (identical TPSA, XLogP3, HBD, HBA) , 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole serves as a critical control compound for validating that observed biological activity is regioisomer-specific rather than a nonspecific effect of the pyrazole-pyrrolidine pharmacophore. Procurement of both regioisomers is recommended for proper SAR validation.

Quote Request

Request a Quote for 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.